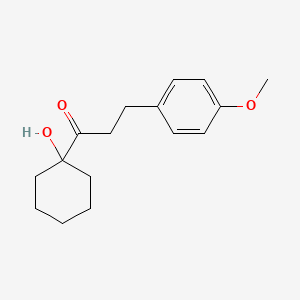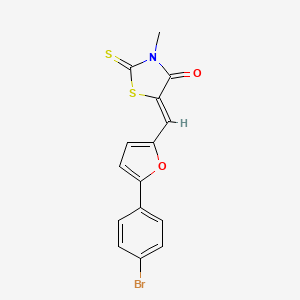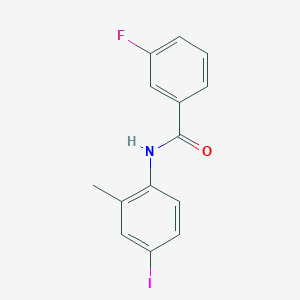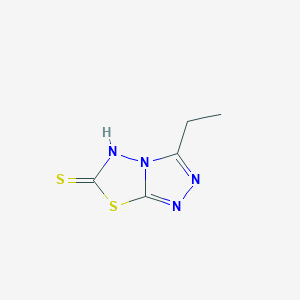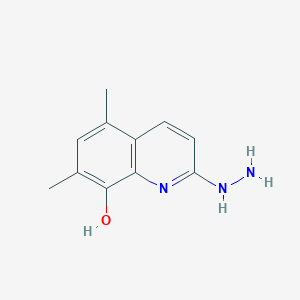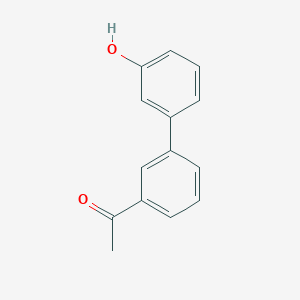
3-(3-Acetylphenyl)phenol
描述
3-(3-Acetylphenyl)phenol is an organic compound with the molecular formula C14H12O2 It is a derivative of phenol, where the phenyl group is substituted with an acetyl group at the meta position
作用机制
Target of Action
Phenolic compounds are known to interact with a variety of biological targets. They can bind to proteins, interfere with enzymes, and interact with cell membranes . The specific targets of “3-(3-Acetylphenyl)phenol” would depend on its specific structure and properties.
Mode of Action
Phenolic compounds often exert their effects through antioxidant activity, where they neutralize harmful free radicals in the body . They can also interact with cellular signaling pathways to influence gene expression and protein synthesis .
Biochemical Pathways
Phenolic compounds can affect a variety of biochemical pathways. For example, they can inhibit enzymes involved in the production of certain inflammatory molecules, thereby reducing inflammation . They can also influence pathways involved in cell growth and apoptosis, which can have implications for cancer prevention .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of phenolic compounds can vary widely depending on their specific structures. Some phenolic compounds are well absorbed in the gut, while others are not . Once absorbed, they can be distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The effects of phenolic compounds at the molecular and cellular level can translate into a variety of health benefits. These can include reduced inflammation, protection against oxidative stress, and potential anti-cancer effects .
Action Environment
The action of phenolic compounds can be influenced by a variety of environmental factors. For example, the presence of other compounds can affect their absorption and metabolism . The pH of the environment can also influence their stability and activity .
生化分析
Biochemical Properties
They can interact with various enzymes, proteins, and other biomolecules, often through hydrogen bonding or hydrophobic interactions .
Cellular Effects
The specific cellular effects of 3-(3-Acetylphenyl)phenol are not well-studied. Phenolic compounds are known to influence cell function in various ways. They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phenolic compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Phenolic compounds are generally metabolized through the pentose phosphate, shikimate, and phenylpropanoid pathways .
准备方法
Synthetic Routes and Reaction Conditions
3-(3-Acetylphenyl)phenol can be synthesized through several methods:
Friedel-Crafts Acylation: This method involves the acylation of phenol with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an acetophenone derivative.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
Oxidation: 3-(3-Acetylphenyl)phenol can undergo oxidation reactions to form quinones.
Electrophilic Aromatic Substitution: The hydroxyl group in this compound activates the aromatic ring towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Electrophilic Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
科学研究应用
3-(3-Acetylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of resins, adhesives, and other industrial chemicals.
相似化合物的比较
3-(3-Acetylphenyl)phenol can be compared with other phenolic compounds such as:
Phenol: The parent compound, which lacks the acetyl group.
4-Acetylphenol: A positional isomer with the acetyl group at the para position.
2-Acetylphenol: Another positional isomer with the acetyl group at the ortho position.
Uniqueness
The meta-substitution of the acetyl group in this compound imparts unique chemical properties, such as different reactivity patterns and biological activities compared to its isomers .
属性
IUPAC Name |
1-[3-(3-hydroxyphenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10(15)11-4-2-5-12(8-11)13-6-3-7-14(16)9-13/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTYPSRVOKBQPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609915 | |
| Record name | 1-(3'-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365427-02-7 | |
| Record name | 1-(3'-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


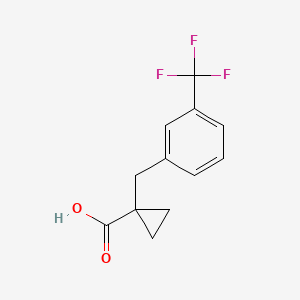
![[1-(2-Methylbenzyl)cyclopropyl]amine hydrochloride](/img/structure/B3060361.png)
![2-(pyrrolidin-1-yl)-N-[4-({4-[2-(pyrrolidin-1-yl)acetamido]phenyl}methyl)phenyl]acetamide](/img/structure/B3060362.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide](/img/structure/B3060368.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide](/img/structure/B3060369.png)
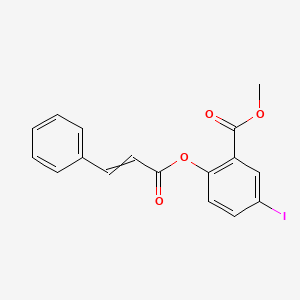
![[1-(4-Methylphenyl)ethylidene]malononitrile](/img/structure/B3060372.png)
